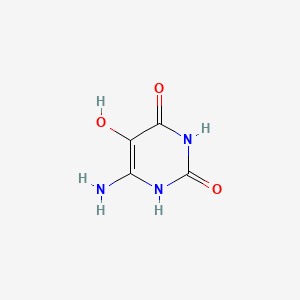
5,6-Dihydroxycytosine
描述
Isouramil is an aglycon of vicine and convicine, and a causative agent of favism.
作用机制
Target of Action
Isouramil, also known as 5,6-Dihydroxycytosine, primarily targets red blood cells . The compound’s action is particularly significant in individuals with a deficiency in glucose-6-phosphate dehydrogenase .
Mode of Action
Isouramil is produced from the hydrolysis of the fava bean glycosides, vicine and convicine . Once ingested, it causes irreversible oxidative stress in red blood cells . This oxidative stress is the result of auto-oxidation and redox cycling reactions .
Biochemical Pathways
The biochemical pathway of Isouramil involves the hydrolysis of fava bean glycosides to produce divicine and isouramil . These compounds then undergo auto-oxidation and redox cycling reactions . The auto-oxidation of these compounds generates H2O2 through an O2-dependent chain mechanism .
Pharmacokinetics
The pharmacokinetics of Isouramil involve its ingestion and subsequent hydrolysis to form divicine and isouramil . These compounds then cause oxidative stress in red blood cells . .
Result of Action
The primary result of Isouramil’s action is the induction of oxidative stress in red blood cells . This oxidative stress can lead to favism, a condition characterized by hemolytic anemia . Favism is particularly prevalent in individuals with a deficiency in glucose-6-phosphate dehydrogenase .
Action Environment
The action of Isouramil is influenced by various environmental factors. For instance, the presence of antinutritional factors in legumes, such as fava beans, is an adaptation mechanism to protect them from adverse environmental conditions . These antinutrients limit the utilization of legumes in food and have been shown to have health consequences
生化分析
Biochemical Properties
5,6-Dihydroxycytosine plays a crucial role in biochemical reactions, particularly in the context of DNA damage and repair. It interacts with several enzymes and proteins involved in the base excision repair pathway. For instance, DNA glycosylases recognize and remove this compound from DNA, initiating the repair process . Additionally, this compound can interact with other biomolecules such as formic acid, leading to further modifications and degradation products .
Cellular Effects
The presence of this compound in DNA can have significant effects on cellular processes. It can induce mutations by causing base-pair mismatches during DNA replication. This compound also influences cell signaling pathways and gene expression by altering the integrity of the genetic material . Furthermore, the accumulation of this compound can lead to cellular stress and trigger DNA repair mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with DNA and DNA repair enzymes. It forms lesions in the DNA that are recognized by DNA glycosylases, which then excise the damaged base. This is followed by the action of endonucleases, polymerases, and ligases to complete the repair process . The compound can also undergo deamination and dehydration reactions, leading to the formation of other modified bases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under certain conditions but can degrade under others. Long-term studies have shown that the presence of this compound in DNA can lead to persistent DNA damage and affect cellular function over time . The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild DNA damage that can be efficiently repaired by the cell. At higher doses, it can cause significant DNA damage, leading to mutations, cellular dysfunction, and even cell death . Toxic effects have been observed at high doses, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to DNA repair and oxidative stress. It interacts with enzymes such as DNA glycosylases and endonucleases, which are crucial for the base excision repair pathway . The compound can also affect metabolic flux and metabolite levels by altering the integrity of the DNA and inducing cellular stress responses .
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its chemical properties, such as solubility and reactivity .
Subcellular Localization
This compound is primarily localized in the nucleus, where it integrates into the DNA. Its activity and function are influenced by its subcellular localization, as it directly interacts with the genetic material and DNA repair enzymes . Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments within the cell .
属性
IUPAC Name |
6-amino-5-hydroxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c5-2-1(8)3(9)7-4(10)6-2/h8H,(H4,5,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOYOCCBDWULRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192387 | |
| Record name | Isouramil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3914-34-9 | |
| Record name | Isouramil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003914349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isouramil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


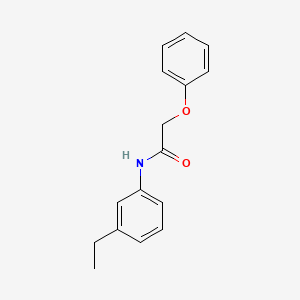
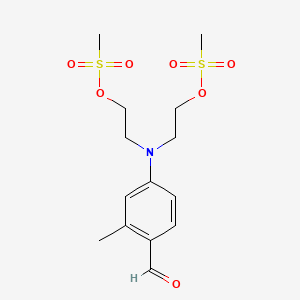

![5,6-dimethoxy-3-[[(3-methoxyphenyl)-oxomethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1219197.png)
![1,3-Dimethyl-5-[[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1219198.png)
![N-[[(4-methyl-1,2-dihydroisoquinolin-3-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1219199.png)
![4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B1219200.png)
![1-(Diethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1219201.png)
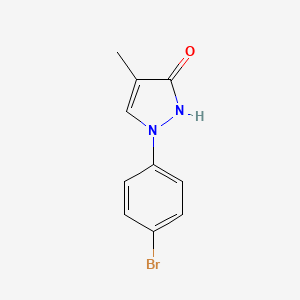
![Ethyl [(2r)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate](/img/structure/B1219204.png)
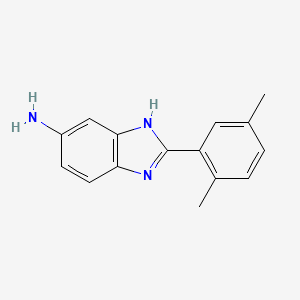

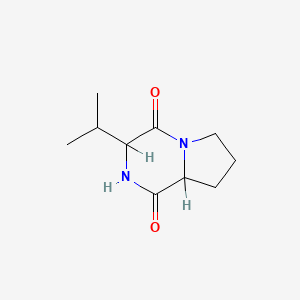
![2-Hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid;(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal](/img/structure/B1219215.png)
